molecular formula C16H14N4O3S B2754017 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 2097934-89-7

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No. B2754017
CAS RN: 2097934-89-7
M. Wt: 342.37
InChI Key: HJGZDBRKAQVHII-UHFFFAOYSA-N
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Description

Synthesis Analysis


Physical And Chemical Properties Analysis

  • Melting Point : Typically around 169–170°C .
  • Spectral Data : IR and NMR spectra provide insights into functional groups and connectivity .

Scientific Research Applications

Antinociceptive Activity

The antinociceptive effects of this compound have been investigated in animal models. In particular, compounds 3b, 3c, 3d, 3e, 3g, and 3h demonstrated centrally mediated antinociceptive activity in hot-plate and tail-clip tests. Additionally, compounds 3a, 3c, 3e, and 3f exhibited peripherally mediated antinociceptive effects, reducing writhing behavior. However, compounds 3a, 3c, and 3f also decreased locomotor activity, which may be due to sedative effects or motor impairments .

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has shown promise as an antimicrobial agent. While further studies are needed, this compound’s potential in combating bacterial and fungal infections warrants exploration .

Anti-Inflammatory Effects

Certain derivatives of 1,3,4-thiadiazole exhibit anti-inflammatory properties. For instance, three derivatives demonstrated significant inhibition of paw edema, comparable to the standard drug indomethacin .

Other Biological Activities

Beyond the mentioned applications, this compound class has been associated with various other biological effects, including anticancer, antidiabetic, antihypertensive, antiviral, and anti-inflammatory activities . However, specific studies on this particular derivative are limited.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives involves reactions with phenylthiosemicarbazide and methoxy cinnamic acid, followed by characterization using UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Future Directions

For more detailed information, refer to the relevant research articles . 🌟

properties

IUPAC Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(12-9-11-3-1-2-4-13(11)23-16(12)22)20-7-5-19(6-8-20)14-10-17-24-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZDBRKAQVHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

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